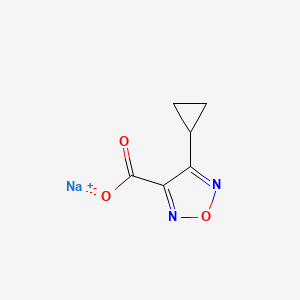
sodium;4-cyclopropyl-1,2,5-oxadiazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 4-cyclopropyl-1,2,5-oxadiazole-3-carboxylate is a chemical compound with significant applications in pharmaceutical chemistry. It is known for its role as a bioelectronic row of amide bonds, making it valuable in the synthesis of various pharmaceutical agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-cyclopropyl-1,2,5-oxadiazole-3-carboxylate typically involves the use of 3-cyclopropyl-3-oxopropanoate as a starting material. This compound undergoes a series of reactions, including cyclization and oxidation, to form the desired product. The reaction conditions often involve the use of oxidants such as potassium permanganate or sodium nitrate, which can pose explosion risks and are difficult to control .
Industrial Production Methods: In industrial settings, continuous flow chemistry techniques are employed to enhance the safety and efficiency of the synthesis process. This method uses microreactors, which offer excellent heat and mass transfer efficiency, allowing for precise control of reaction conditions. The optimal conditions include a residence time of 30 minutes, a sodium hydroxide solution flow rate of 48 μL/min, and a reaction temperature of 50°C, resulting in a yield of 45% .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 4-cyclopropyl-1,2,5-oxadiazole-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve desired properties for specific applications.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or sodium nitrate are commonly used oxidants.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Halogenation reactions using reagents like chlorine or bromine are typical.
Major Products: The major products formed from these reactions include various substituted oxadiazoles, which have applications in medicinal chemistry as potential therapeutic agents .
Aplicaciones Científicas De Investigación
Sodium 4-cyclopropyl-1,2,5-oxadiazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential as an anti-inflammatory and anti-cancer agent.
Industry: The compound is utilized in the development of new materials with unique electronic properties.
Mecanismo De Acción
The mechanism of action of sodium 4-cyclopropyl-1,2,5-oxadiazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparación Con Compuestos Similares
1,2,4-Oxadiazole: Known for its anti-infective properties.
1,3,4-Oxadiazole: Used in the synthesis of various pharmaceuticals.
1,2,3-Oxadiazole: Investigated for its potential as an anti-cancer agent.
Uniqueness: Sodium 4-cyclopropyl-1,2,5-oxadiazole-3-carboxylate stands out due to its unique cyclopropyl group, which imparts distinct electronic properties and enhances its stability. This makes it particularly valuable in the development of new therapeutic agents and materials .
Propiedades
Fórmula molecular |
C6H5N2NaO3 |
|---|---|
Peso molecular |
176.11 g/mol |
Nombre IUPAC |
sodium;4-cyclopropyl-1,2,5-oxadiazole-3-carboxylate |
InChI |
InChI=1S/C6H6N2O3.Na/c9-6(10)5-4(3-1-2-3)7-11-8-5;/h3H,1-2H2,(H,9,10);/q;+1/p-1 |
Clave InChI |
JYQGCFSDJWIFJV-UHFFFAOYSA-M |
SMILES canónico |
C1CC1C2=NON=C2C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B14024483.png)

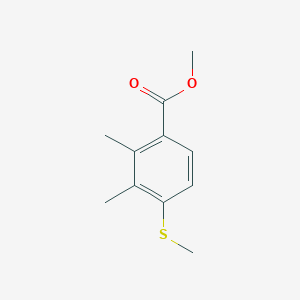

![2-(4-Acetylphenoxy)-9,10-dimethoxy-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one](/img/structure/B14024502.png)
![tert-butyl N-[trans-2-(4-chloro-3-fluoro-phenyl)cyclopropyl]carbamate](/img/structure/B14024509.png)

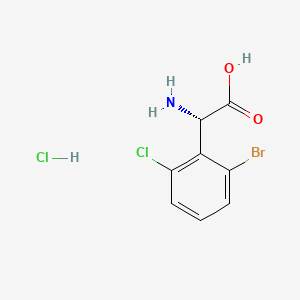
![Benzo[d]thiazol-4-ylmethanamine](/img/structure/B14024527.png)

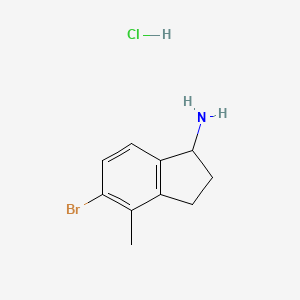
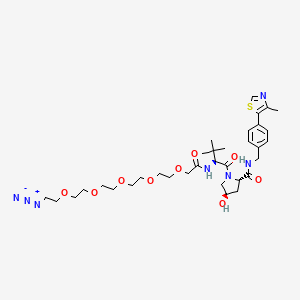
![benzenesulfonate;5-[3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B14024538.png)
![(E)-5-Benzyl-7-(hydroxyimino)-5-azaspiro[2.4]heptan-4-one](/img/structure/B14024544.png)
